Adipic bis(2-hydroxybenzylidenehydrazide)
Overview
Description
Adipic bis(2-hydroxybenzylidenehydrazide) is an organic compound with the molecular formula C20H22N4O4. It is known for its unique structure, which includes two hydrazide groups connected by an adipic acid backbone and two hydroxybenzylidene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adipic bis(2-hydroxybenzylidenehydrazide) typically involves the condensation reaction between adipic acid dihydrazide and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for adipic bis(2-hydroxybenzylidenehydrazide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Adipic bis(2-hydroxybenzylidenehydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone groups to hydrazine derivatives.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Adipic bis(2-hydroxybenzylidenehydrazide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of adipic bis(2-hydroxybenzylidenehydrazide) involves its ability to form stable complexes with metal ions. The hydrazone groups can coordinate with metal centers, leading to the formation of metal-ligand complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Adipic acid dihydrazide: Similar backbone but lacks the hydroxybenzylidene groups.
Salicylaldehyde hydrazone: Contains the hydroxybenzylidene group but lacks the adipic acid backbone.
Uniqueness
Adipic bis(2-hydroxybenzylidenehydrazide) is unique due to its combination of hydrazone and hydroxybenzylidene groups, which allows it to form stable metal complexes and exhibit diverse chemical reactivity. This makes it a versatile compound for various applications in chemistry and materials science .
Properties
IUPAC Name |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-17-9-3-1-7-15(17)13-21-23-19(27)11-5-6-12-20(28)24-22-14-16-8-2-4-10-18(16)26/h1-4,7-10,13-14,25-26H,5-6,11-12H2,(H,23,27)(H,24,28)/b21-13+,22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZRXDKIRXEOIZ-JFMUQQRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=CC=C2O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90422515 | |
Record name | MLS002667267 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90422515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5287-26-3 | |
Record name | MLS002667267 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90422515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADIPIC BIS(2-HYDROXYBENZYLIDENEHYDRAZIDE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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